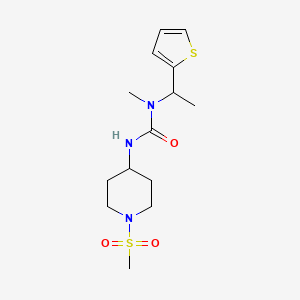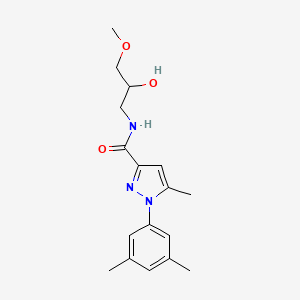![molecular formula C19H21N3O2 B7635746 N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline is a chemical compound commonly known as OMA. It is a member of the oxadiazole family and has been the subject of scientific research due to its potential applications in various fields. OMA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mecanismo De Acción
The mechanism of action of OMA is not fully understood, but it is believed to involve the formation of a complex with the target molecule. This complex formation may result in the inhibition of the target molecule's activity, leading to the observed effects.
Biochemical and Physiological Effects:
OMA has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which may lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels may result in improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OMA has several advantages for lab experiments, including its high purity and yield when synthesized using the reported method. However, OMA has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of OMA. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Another direction is the study of its potential use as an inhibitor of other enzymes involved in various physiological processes. Additionally, further studies are needed to fully understand the mechanism of action of OMA and its potential applications in various fields.
Métodos De Síntesis
OMA can be synthesized using various methods, including the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 2-[[(2-methoxyphenyl)methyl]amino]propan-2-ol in the presence of a base. This method has been reported to yield OMA with high purity and yield.
Aplicaciones Científicas De Investigación
OMA has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as a fluorescent probe for the detection of metal ions. OMA has also been investigated for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13(2)23-17-10-5-4-9-16(17)20-12-18-21-19(22-24-18)15-8-6-7-14(3)11-15/h4-11,13,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBDJRMHZDDFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC3=CC=CC=C3OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-[[methyl(naphthalen-2-ylmethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7635665.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B7635670.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-5-tert-butyl-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7635674.png)
![1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7635679.png)


![Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7635704.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7635710.png)



![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone](/img/structure/B7635740.png)
![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)